molecular formula C28H32ClN B14589890 2-(3,3,3-Triphenylpropyl)-2-azabicyclo[2.2.2]octane--hydrogen chloride (1/1) CAS No. 61566-26-5

2-(3,3,3-Triphenylpropyl)-2-azabicyclo[2.2.2]octane--hydrogen chloride (1/1)

Cat. No.: B14589890
CAS No.: 61566-26-5
M. Wt: 418.0 g/mol
InChI Key: YJRFXLQJBCZSAU-UHFFFAOYSA-N
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Description

2-(3,3,3-Triphenylpropyl)-2-azabicyclo[2.2.2]octane–hydrogen chloride (1/1) is a complex organic compound known for its unique bicyclic structure. This compound is a derivative of 2-azabicyclo[2.2.2]octane, which is a bicyclic amine. The addition of the 3,3,3-triphenylpropyl group and the hydrogen chloride component enhances its chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,3,3-Triphenylpropyl)-2-azabicyclo[2.2.2]octane–hydrogen chloride (1/1) typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-(2-bromoethyl)piperazine with triphenylpropyl bromide, followed by cyclization to form the bicyclic structure. The final step involves the addition of hydrogen chloride to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound often employs catalytic thermolysis of ethylenediamine or 2-hydroxyethylamine. This method is favored due to its efficiency and scalability. The process involves heating the precursors in the presence of a catalyst to induce cyclization and formation of the desired bicyclic structure.

Chemical Reactions Analysis

Types of Reactions

2-(3,3,3-Triphenylpropyl)-2-azabicyclo[2.2.2]octane–hydrogen chloride (1/1) undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(3,3,3-Triphenylpropyl)-2-azabicyclo[2.2.2]octane–hydrogen chloride (1/1) has a wide range of applications in scientific research:

    Chemistry: Used as a catalyst in polymerization reactions and as a reagent in organic synthesis.

    Biology: Studied for its potential as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of polyurethane foams and other polymeric materials.

Mechanism of Action

The mechanism of action of 2-(3,3,3-Triphenylpropyl)-2-azabicyclo[2.2.2]octane–hydrogen chloride (1/1) involves its interaction with molecular targets such as enzymes and receptors. The bicyclic structure allows it to act as a nucleophilic catalyst, facilitating various chemical reactions. Its interaction with biological targets can modulate signaling pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1,4-Diazabicyclo[2.2.2]octane (DABCO): A similar bicyclic amine used as a catalyst in organic synthesis.

    Quinuclidine: Another bicyclic amine with similar structural features but different chemical properties.

Uniqueness

2-(3,3,3-Triphenylpropyl)-2-azabicyclo[2.2.2]octane–hydrogen chloride (1/1) is unique due to the presence of the 3,3,3-triphenylpropyl group, which enhances its nucleophilicity and stability. This makes it more effective in certain catalytic and synthetic applications compared to its analogs.

Properties

CAS No.

61566-26-5

Molecular Formula

C28H32ClN

Molecular Weight

418.0 g/mol

IUPAC Name

2-(3,3,3-triphenylpropyl)-2-azabicyclo[2.2.2]octane;hydrochloride

InChI

InChI=1S/C28H31N.ClH/c1-4-10-24(11-5-1)28(25-12-6-2-7-13-25,26-14-8-3-9-15-26)20-21-29-22-23-16-18-27(29)19-17-23;/h1-15,23,27H,16-22H2;1H

InChI Key

YJRFXLQJBCZSAU-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCC1CN2CCC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5.Cl

Origin of Product

United States

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